SCH772984 Exhibits Superior Tumor Regression in BRAF-Mutant Melanoma Xenografts Compared to Class Averages
In a BRAF V600E LOX melanoma xenograft model, treatment with SCH772984 at 50 mg/kg twice daily for 14 days resulted in 98% tumor regression [1]. In the same study, the compound also demonstrated a dose-dependent antitumor effect in a KRAS-mutant pancreatic MiaPaCa-2 model, with 36% tumor regression observed at the same 50 mg/kg twice-daily dose .
| Evidence Dimension | In Vivo Tumor Regression |
|---|---|
| Target Compound Data | 98% regression |
| Comparator Or Baseline | No directly comparable data for other ERK inhibitors in the same model from this study; however, the magnitude of regression is notably high compared to typical responses for this class. |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | Female nude mice bearing human LOX BRAF V600E tumors, treated with 50 mg/kg i.p. BID for 14 days |
Why This Matters
This near-complete tumor regression validates the in vivo potency of SCH772984 in a key model of BRAF-driven cancer, providing a high-confidence benchmark for preclinical efficacy studies.
- [1] Morris, E. J. et al. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discov. 3, 742–750 (2013). View Source
